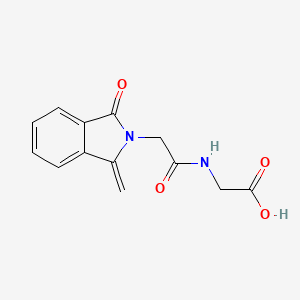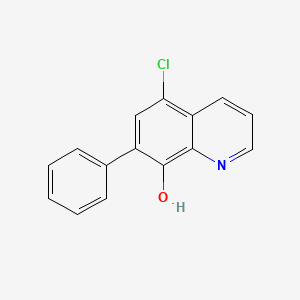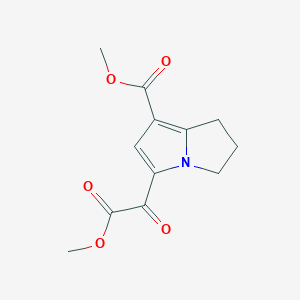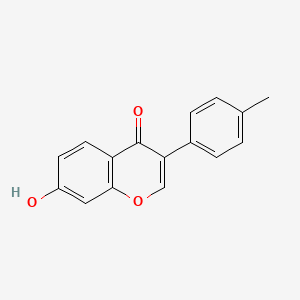
7-Hydroxy-3-(4-methylphenyl)-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-3-(p-tolyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones Chromones are a group of naturally occurring and synthetic compounds known for their diverse biological activities This particular compound is characterized by the presence of a hydroxy group at the 7th position and a p-tolyl group at the 3rd position on the chromone scaffold
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3-(p-tolyl)-4H-chromen-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyanocoumarin with p-tolylmagnesium bromide in dry benzene to form the desired product . Another approach includes the use of microwave-assisted synthesis, which has been shown to be efficient in producing coumarin derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable techniques such as continuous flow synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 7-Hydroxy-3-(p-tolyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The chromone ring can be reduced under specific conditions to yield dihydrochromones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-3-(p-tolyl)-4H-chromen-4-one involves its interaction with various molecular targets. For instance, its antifungal activity is attributed to the inhibition of fungal cell wall synthesis. In cancer research, it has been shown to inhibit enzymes like topoisomerase, which are crucial for DNA replication and cell division . The compound’s antioxidant properties also contribute to its biological activities by scavenging free radicals and reducing oxidative stress .
Comparación Con Compuestos Similares
4-Hydroxycoumarin: Known for its anticoagulant properties and used in drugs like Warfarin.
3-Phenylcoumarin: Exhibits similar biological activities and is used in medicinal chemistry.
Osthole: A natural coumarin derivative with antifungal and anticancer properties.
Uniqueness: 7-Hydroxy-3-(p-tolyl)-4H-chromen-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a hydroxy group and a p-tolyl group on the chromone scaffold provides a distinct profile of reactivity and biological activity, making it a valuable compound for further research and development.
Propiedades
Número CAS |
449175-73-9 |
|---|---|
Fórmula molecular |
C16H12O3 |
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
7-hydroxy-3-(4-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O3/c1-10-2-4-11(5-3-10)14-9-19-15-8-12(17)6-7-13(15)16(14)18/h2-9,17H,1H3 |
Clave InChI |
UQILLCCQINBHJL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


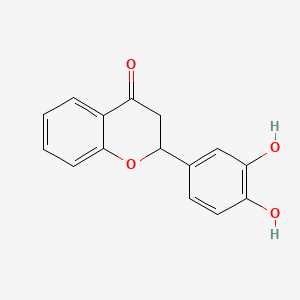

![3-Methyl-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11860448.png)
![4-amino-6-bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11860456.png)

![3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde](/img/structure/B11860467.png)

![tert-butyl 3-[(Z)-3-ethoxy-3-oxoprop-1-enyl]azetidine-1-carboxylate](/img/structure/B11860472.png)
